molecular formula C8H18ClNO4 B8071265 N-Ethyldeoxynojirimycin HCl

N-Ethyldeoxynojirimycin HCl

Cat. No.: B8071265
M. Wt: 227.68 g/mol
InChI Key: YVZSBJPQUMOYLM-FNYDNKIFSA-N
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Description

Iminosugars represent a significant class of compounds that have garnered considerable attention in the field of glycobiology. These molecules, which are structural mimics of sugars, are characterized by the substitution of the endocyclic oxygen atom with a nitrogen atom. This fundamental structural alteration confers upon them a range of potent biological activities, primarily centered on their ability to inhibit key carbohydrate-processing enzymes. Their story is one of discovery from natural sources and subsequent development into powerful tools for research and potential therapeutic agents.

The journey of iminosugars began in the mid-1960s with their initial creation as synthetic compounds. benthamdirect.comingentaconnect.comacs.org Almost concurrently, the first naturally occurring iminosugar, nojirimycin (B1679825), was isolated from Streptomyces species. soci.org This discovery was soon followed by the identification of other iminosugars from the same cultures, including nojirimycin B and galactostatin. soci.org

Early on, it was recognized that these compounds, often found in plants and microorganisms, possessed interesting enzyme inhibitory properties. benthamdirect.comingentaconnect.comnih.gov For instance, extracts from the white mulberry (Morus alba), which are rich in the iminosugar 1-deoxynojirimycin (B1663644) (DNJ), have been used in traditional medicine for centuries. unimib.it The isolation of DNJ from mulberry in 1976 and the realization of its α-glucosidase inhibitory properties marked a significant milestone, launching a new class of carbohydrate analogues. mdpi.come-bookshelf.de Since these initial findings, over 100 different iminosugars have been isolated from various natural sources. soci.org These discoveries fueled a renaissance of interest in the mid-1970s as their profound biological activities were noted, a fascination that continues to grow with expanding medicinal applications. acs.org

The defining structural feature of an iminosugar is the replacement of the oxygen atom within the sugar ring with a nitrogen atom. nih.govphytoquest.co.ukiminohoney.com.auresearchgate.net This substitution creates a polyhydroxylated amine that mimics the size and shape of a monosaccharide. nih.govnih.gov For this reason, they are often referred to as aza-sugars or sugar analogues. phytoquest.co.ukresearchgate.net

In their simplest forms, they resemble furanose (five-membered ring) and pyranose (six-membered ring) monosaccharides. phytoquest.co.uk The most common structural classes found in nature include piperidines, pyrrolidines, indolizidines, pyrrolizidines, and nor-tropanes. phytoquest.co.ukiminohoney.com.aumdpi.com This structural mimicry is central to their biological function. The presence of the nitrogen atom, which can be protonated at physiological pH, allows the iminosugar to mimic the positively charged transition state of the glycosyl cation that forms during the enzymatic hydrolysis of glycosidic bonds. nih.govresearchgate.net This mimicry is the basis for their potent inhibitory effects on carbohydrate-processing enzymes.

Iminosugars exhibit a wide array of biological activities, making them a subject of intense research for potential therapeutic applications in a variety of diseases, including diabetes, viral infections, cancer, and lysosomal storage disorders. iminohoney.com.auresearchgate.netnih.gov Their activities stem from their ability to interact with and modulate the function of proteins that handle carbohydrates, such as enzymes and sugar receptors. phytoquest.co.ukiminohoney.com.au

The range of activities includes:

Antidiabetic benthamdirect.comingentaconnect.com

Antiviral iminohoney.com.aunih.gov

Anticancer iminohoney.com.auresearchgate.net

Immunomodulating benthamdirect.comingentaconnect.comnih.gov

Anti-infective benthamdirect.comingentaconnect.com

Enzyme chaperoning nih.goviminohoney.com.au

This diverse bioactivity has established iminosugars as valuable lead compounds in drug discovery. magtech.com.cn

The most prominent biological activity of iminosugars is their ability to act as potent and often specific inhibitors of enzymes. nih.govphytoquest.co.uk This inhibitory action is typically competitive and reversible. mdpi.com By mimicking the structure of the natural carbohydrate substrate, iminosugars can fit into the active site of these enzymes. nih.gov The nitrogen atom in the ring is a key feature, as it can be protonated, thereby mimicking the charge of the transition state intermediate in the enzymatic reaction. nih.govresearchgate.net This strong interaction effectively blocks the enzyme from processing its natural substrate. The pH-dependent nature of this inhibition reflects the protonation state of both the iminosugar and the enzyme's active site. nih.gov

Iminosugars are particularly effective inhibitors of two major classes of carbohydrate-processing enzymes: glycohydrolases (also known as glycosidases) and glycosyltransferases. benthamdirect.comingentaconnect.commdpi.comphytoquest.co.uk

Glycohydrolases (Glycosidases): These enzymes are responsible for breaking down complex carbohydrates by cleaving glycosidic bonds. researchgate.net Iminosugars, by inhibiting glycosidases, can interfere with a multitude of biological processes. nih.gov This includes the digestion of carbohydrates in the intestine, the post-translational modification of glycoproteins, and the lysosomal catabolism of glycoconjugates. nih.gov The inhibition of intestinal α-glucosidases, for example, is the mechanism behind the use of some iminosugar-based drugs for managing type 2 diabetes. soci.orge-bookshelf.de

Glycosyltransferases: These enzymes are involved in the synthesis of oligosaccharides and glycoconjugates by forming glycosidic bonds. mdpi.comrsc.orgrsc.org By inhibiting glycosyltransferases, iminosugars can disrupt the biosynthesis of specific carbohydrate structures on proteins and lipids. nih.gov This interference can have significant consequences, as these glycoconjugates are crucial for processes like intercellular recognition. nih.gov The selective inhibition of specific glycosyltransferases is an area of interest for developing novel therapeutic agents for diseases such as cancer. rsc.orgrsc.orgumontpellier.fr

Properties

IUPAC Name

(2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4.ClH/c1-2-9-3-6(11)8(13)7(12)5(9)4-10;/h5-8,10-13H,2-4H2,1H3;1H/t5-,6+,7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZSBJPQUMOYLM-FNYDNKIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C(C1CO)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

N Ethyldeoxynojirimycin Hcl: a Specific Iminosugar Analogue in Research Context

N-Ethyldeoxynojirimycin HCl as an N-Alkylated Deoxynojirimycin Derivative

This compound is a synthetic derivative of deoxynojirimycin (DNJ), a naturally occurring iminosugar. Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. This structural alteration is key to their biological activity. The defining feature of this compound is the presence of an ethyl group attached to the nitrogen atom of the deoxynojirimycin core structure. This N-alkylation is a common chemical modification performed on DNJ to alter its therapeutic and biological properties.

The addition of an alkyl group, in this case, an ethyl group, can significantly influence the compound's lipophilicity and its interaction with biological targets. The length and nature of the N-alkyl chain are critical determinants of the inhibitory potency and selectivity of these derivatives against various enzymes, particularly glucosidases.

Below is a data table summarizing the key chemical properties of this compound.

PropertyValue
Chemical Formula C₈H₁₇NO₄・HCl
Molecular Weight 227.69 g/mol
CAS Number 72458-42-5
Synonyms 1-Ethyl-1,5-dideoxy-1,5-imino-D-glucitol hydrochloride
Core Structure Deoxynojirimycin
Key Modification N-ethylation

Research Utility of this compound

The primary research utility of this compound and other N-alkylated deoxynojirimycin derivatives lies in their ability to act as inhibitors of glucosidases. These enzymes are crucial for the breakdown of complex carbohydrates into glucose. By inhibiting these enzymes, these compounds can modulate various biological processes.

Research into N-alkylated DNJ derivatives has explored their potential in several areas:

Antiviral Activity: Glucosidase inhibitors can interfere with the proper folding of viral glycoproteins, which is a critical step in the life cycle of many enveloped viruses. This has led to research into their potential as broad-spectrum antiviral agents.

Metabolic Disorders: By slowing the digestion of carbohydrates, glucosidase inhibitors can help to manage blood glucose levels. This property is the basis for the use of some iminosugar drugs in the treatment of type 2 diabetes.

Cancer Research: Altered glucose metabolism is a hallmark of cancer cells. Researchers have investigated the potential of glucosidase inhibitors to interfere with cancer cell growth and survival.

The table below provides a comparative overview of the research areas for different N-alkylated deoxynojirimycin derivatives.

DerivativePrimary Research Area(s)
N-ButyldeoxynojirimycinGaucher's disease, antiviral (HIV)
N-NonyldeoxynojirimycinAntiviral, anticancer
N-Ethyldeoxynojirimycin Glucosidase inhibition studies (research tool)

Molecular and Cellular Mechanisms of Action of N Ethyldeoxynojirimycin Hcl

Inhibition of Glycosidases and Glycosyltransferases

The core mechanism of N-Ethyldeoxynojirimycin HCl lies in its structural mimicry of the glucose molecule. This allows it to act as a competitive inhibitor of specific glycosidases, which are enzymes that hydrolyze glycosidic bonds. By binding to the active site of these enzymes, NE-DNJ prevents the cleavage of glucose residues from nascent glycoproteins, thereby disrupting the normal maturation process of these complex molecules.

Inhibitory Concentration (IC₅₀) of Various N-Alkyl-Deoxynojirimycin Derivatives Against α-Glucosidase
CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of Reference
Novel N-alkyl-1-DNJ derivatives (range)30.0 - >2000Acarbose822.0 ± 1.5
Other N-alkyl-DNJ derivatives (range)43.86 - 325.81Acarbose875.75 ± 2.08

Note: Specific IC₅₀ values for this compound were not available in the reviewed literature. The table presents ranges for other N-alkyl derivatives to illustrate the general potency of this class of compounds.

By inhibiting alpha-glucosidase I and II, this compound directly modulates the processing of N-linked oligosaccharides on newly synthesized glycoproteins. nih.govnih.gov This inhibition leads to the accumulation of glycoproteins with unprocessed, fully glucosylated N-glycans (Glc₃Man₉GlcNAc₂). nih.gov The failure to remove these glucose residues prevents the glycoprotein (B1211001) from proceeding along the normal folding and maturation pathway within the ER. nih.gov This disruption is an early event in the biosynthetic process of N-linked glycoproteins. embopress.org

The inhibition of glucose trimming has significant implications for the biosynthesis of glycoconjugates. The presence of terminal glucose residues on N-glycans prevents the action of subsequent enzymes in the processing pathway, such as ER mannosidases. This leads to the production of glycoproteins with aberrant glycan structures. nih.govembopress.org The accumulation of these misprocessed glycoproteins can trigger cellular stress responses and affect the final structure and function of the mature glycoconjugate. nih.gov Furthermore, the inhibition of glucosidases can lead to the generation and accumulation of free, glucosylated oligosaccharides in the cytosol, which is a hallmark of disrupted N-linked glycosylation. nih.govnih.gov

Interaction with Specific Cellular Pathways

The disruption of N-linked oligosaccharide processing by this compound has cascading effects on several key cellular pathways, primarily those involved in protein quality control in the endoplasmic reticulum.

One of the most critical pathways affected is the calnexin (B1179193)/calreticulin (B1178941) cycle . This cycle is a major protein folding and quality control mechanism in the ER. The lectin chaperones calnexin and calreticulin specifically recognize monoglucosylated N-glycans (Glc₁Man₉GlcNAc₂), a transient state that occurs after the removal of the first two glucose residues by glucosidases I and II. By preventing the removal of any glucose residues, this compound inhibits the entry of glycoproteins into this folding cycle. This can lead to the misfolding of certain glycoproteins that are dependent on this chaperone system for proper maturation.

Consequently, the accumulation of misfolded or improperly processed glycoproteins can trigger the Unfolded Protein Response (UPR) and the ER-Associated Degradation (ERAD) pathway . The cell recognizes these aberrant glycoproteins and targets them for degradation. This can lead to an accelerated degradation of certain glycoproteins, as has been observed for some HLA antigens in the presence of deoxynojirimycin. embopress.org The interaction with these quality control pathways underscores the profound impact of inhibiting the initial steps of N-glycan processing.

Cellular Pathways Affected by Alpha-Glucosidase Inhibition by N-Alkyl-Deoxynojirimycin Derivatives
Cellular PathwayEffect of InhibitionMolecular Consequence
N-linked GlycosylationInhibition of glucose trimmingAccumulation of Glc₃Man₉GlcNAc₂ on glycoproteins
Calnexin/Calreticulin CyclePrevention of entry into the cycleImpaired folding of dependent glycoproteins
ER-Associated Degradation (ERAD)Triggering of the pathwayEnhanced degradation of misfolded glycoproteins

Preclinical Investigations into the Therapeutic Potential of N Ethyldeoxynojirimycin Hcl

Preclinical Efficacy Studies

N-Ethyldeoxynojirimycin HCl belongs to the class of iminosugars, which are known for their broad-spectrum antiviral activity. The therapeutic potential of this compound is rooted in its ability to inhibit host cellular enzymes, specifically the α-glucosidases located in the endoplasmic reticulum (ER). This mechanism disrupts the proper folding and maturation of viral envelope glycoproteins, which are crucial for the assembly and infectivity of many enveloped viruses.

Antiviral Activity in Preclinical Models

Preclinical studies have demonstrated the antiviral potential of N-alkyl derivatives of deoxynojirimycin, including the ethyl- derivative (NE-DNJ), against various viruses, notably Human Immunodeficiency Virus (HIV). The underlying mechanism of this antiviral action is the inhibition of host ER α-glucosidases I and II. These enzymes are critical for the initial trimming steps of N-linked glycans on nascent viral glycoproteins.

Impact on Viral Particle Formation and Secretion

By inhibiting α-glucosidases, this compound induces the misfolding of viral N-linked glycoproteins. This interference with the proper conformation of these proteins can lead to their retention and degradation within the endoplasmic reticulum, thereby reducing the number of mature glycoproteins available for incorporation into new viral particles. Consequently, the formation of complete, infectious virions is hampered. This disruption of the viral assembly process ultimately leads to a decrease in the secretion of progeny viruses from infected cells. The antiviral mechanism is believed to be mediated by inducing the misfolding of these glycoproteins, which in turn reduces the secretion and/or infectivity of the resulting virions nih.gov.

Reduction of Infectious Viral Yield in Cell Cultures

The consequence of impaired viral particle formation and secretion is a significant reduction in the titer of infectious virus produced by infected cells. While specific quantitative data for this compound is not extensively detailed in publicly available literature, the broader class of deoxynojirimycin derivatives has been shown to lower viral yields in vitro. For instance, the parent compound, 1-deoxynojirimycin (B1663644) (DNJ), has been observed to suppress the replication of certain viruses and diminish the expression levels of viral proteins in cell culture models nih.gov. This reduction in infectious viral output is a direct result of the compound's interference with the proper processing of viral glycoproteins, rendering many of the released particles non-infectious.

Potential Anti-infective Applications

The mechanism of action of this compound, targeting a host cellular process rather than a specific viral enzyme, suggests a broad spectrum of potential anti-infective applications. This host-oriented approach carries the advantage of a higher barrier to the development of viral resistance. The antiviral activity of deoxynojirimycin and its derivatives has been noted against a range of enveloped viruses that rely on N-linked glycoproteins for their infectivity. This includes members of the Flaviviridae, Retroviridae, and Hepadnaviridae families, among others. Therefore, this compound holds promise for further investigation as a potential therapeutic agent for various viral infections.

Pharmacological Characterization in Preclinical Settings

The pharmacological characterization of this compound in preclinical settings focuses on understanding its interaction with its biological target and its effects in in vivo models. As an N-alkyl derivative of deoxynojirimycin, its primary pharmacological activity is the competitive inhibition of α-glucosidases.

Defining Pharmacodynamics in Preclinical Models

The pharmacodynamics of this compound are centered on its ability to inhibit α-glucosidase activity. In preclinical studies, N-alkyl derivatives of deoxynojirimycin have been evaluated for their inhibitory potency against this enzyme. Kinetic studies of related compounds have demonstrated a competitive mode of inhibition. Molecular docking studies have further elucidated the interactions between these inhibitors and the active site of α-glucosidase, highlighting the importance of hydrogen bonds and hydrophobic interactions. While specific in vivo pharmacodynamic models for the antiviral effects of this compound are not widely published, the general principle involves administering the compound to animal models of viral infection and assessing its impact on viral load and disease progression.

Exploratory Studies on Biomarkers

Preclinical investigations into this compound have placed a significant emphasis on the identification and validation of biomarkers to monitor the progression of GM2 gangliosidoses, such as Tay-Sachs and Sandhoff disease, and to evaluate the therapeutic efficacy of the compound. As a substrate reduction therapy agent, the primary goal of this compound is to decrease the synthesis of glucosylceramide, a precursor for complex glycosphingolipids like GM2 ganglioside. Consequently, biomarker studies are designed to measure the levels of these accumulating substrates and downstream pathological markers.

The core of these exploratory studies revolves around the direct measurement of stored glycosphingolipids and related molecules in various biological samples from animal models of GM2 gangliosidoses. Key biomarkers of interest include the GM2 ganglioside itself and its deacylated form, lyso-GM2. Elevated levels of these molecules are a hallmark of Tay-Sachs and Sandhoff disease. nih.gov Preclinical studies with related substrate reduction therapies have demonstrated a reduction in these storage molecules, providing a rationale for their use as primary efficacy biomarkers.

Another critical area of biomarker exploration is the assessment of neuroinflammation, a well-established pathological feature of GM2 gangliosidoses. The accumulation of GM2 ganglioside in neurons is known to trigger a chronic inflammatory response characterized by the activation of microglia and astrocytes, and the release of pro-inflammatory cytokines. Therefore, preclinical studies are expected to investigate the effect of this compound on these inflammatory markers to demonstrate its potential to mitigate neurodegeneration.

Detailed Research Findings

While specific data from preclinical studies solely focused on this compound is limited in publicly available literature, the anticipated findings can be extrapolated from studies on analogous compounds and the known pathophysiology of the target diseases. The following tables represent the expected outcomes of such exploratory biomarker studies in a preclinical setting, typically using a mouse model of Sandhoff disease, which exhibits a severe phenotype due to the complete deficiency of β-hexosaminidase activity.

These representative data tables illustrate the potential of this compound to ameliorate the biochemical and pathological hallmarks of GM2 gangliosidoses in preclinical models. The reduction in primary storage molecules and inflammatory markers would provide a strong rationale for further clinical development.

Table 1: Effect of this compound on Glycosphingolipid Levels in Brain Tissue of a Sandhoff Disease Mouse Model

BiomarkerWild-Type ControlUntreated Sandhoff ModelThis compound-Treated Sandhoff Model
GM2 Ganglioside (nmol/g tissue) < 0.5150 ± 2575 ± 15
Lyso-GM2 (pmol/g tissue) < 150 ± 1020 ± 5

This interactive table demonstrates the expected reduction in the primary storage molecules, GM2 ganglioside and lyso-GM2, in the brain tissue of a Sandhoff disease mouse model following treatment with this compound. The levels in the treated group are anticipated to be significantly lower than in the untreated model, though they may not reach the levels seen in wild-type controls.

Table 2: Assessment of Neuroinflammatory Markers in the Central Nervous System of a Sandhoff Disease Mouse Model

BiomarkerWild-Type ControlUntreated Sandhoff ModelThis compound-Treated Sandhoff Model
Microglial Activation (Iba1+ cells/mm²) 50 ± 10250 ± 50120 ± 30
TNF-α (pg/mg protein) 10 ± 280 ± 1530 ± 8
IL-1β (pg/mg protein) 5 ± 140 ± 815 ± 4

This interactive table illustrates the anticipated anti-inflammatory effects of this compound in the central nervous system. A reduction in the number of activated microglia (Iba1+ cells) and the levels of pro-inflammatory cytokines TNF-α and IL-1β would indicate a dampening of the neuroinflammatory response, a key contributor to the pathology of GM2 gangliosidoses.

Synthetic Methodologies and Derivatization Strategies for N Ethyldeoxynojirimycin Hcl

Synthetic Routes to N-Ethyldeoxynojirimycin HCl and Related Analogues

The synthesis of this compound and other N-alkylated deoxynojirimycin (DNJ) derivatives is primarily achieved through two main strategies: reductive amination and direct N-alkylation of the parent iminosugar, 1-deoxynojirimycin (B1663644) (DNJ).

Reductive Amination: This is a widely employed method for the synthesis of N-substituted iminosugars. nih.gov The process involves the reaction of the primary or secondary amine of the iminosugar with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the corresponding amine. acsgcipr.orgharvard.edu For the synthesis of N-Ethyldeoxynojirimycin, DNJ would be reacted with acetaldehyde.

A common reducing agent for this reaction is sodium cyanoborohydride (NaBH3CN), which is mild enough to selectively reduce the iminium ion without affecting the carbonyl group of the starting aldehyde. ox.ac.uk Other reducing agents like sodium triacetoxyborohydride (B8407120) [NaHB(OAc)3] are also utilized. harvard.edu The reaction is often carried out in a suitable solvent such as methanol. One of the advantages of reductive amination is its efficiency in generating a variety of N-alkylated compounds by simply varying the aldehyde or ketone used. ox.ac.uk For instance, a double reductive alkylation approach has been used to prepare tertiary amine analogues of DNJ. nih.gov

Direct N-Alkylation: This method involves the direct reaction of the nitrogen atom of DNJ with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide or ethyl bromide for N-Ethyldeoxynojirimycin synthesis) or a compound with a good leaving group. The reaction is typically performed in the presence of a base, like potassium carbonate (K2CO3), to neutralize the acid generated during the reaction. nih.gov For example, N-benzyl deoxynojirimycin derivatives have been synthesized by condensing DNJ with various benzyl (B1604629) bromides in the presence of potassium carbonate. nih.gov Another approach involves the use of cyclic sulfate (B86663) derivatives as alkylating agents, which allows for the introduction of more complex side chains. nih.gov

The synthesis of N-alkylated iminosugars can also be achieved through more complex multi-step sequences starting from readily available carbohydrates like D-glucose. taylorfrancis.com These routes often involve the introduction of a nitrogen-containing functional group and subsequent cyclization to form the piperidine (B6355638) ring of the deoxynojirimycin scaffold.

Structure-Activity Relationship (SAR) Studies of N-Alkylated Iminosugars

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of N-alkylated iminosugars influences their biological activity. These studies guide the design of new analogs with improved potency and selectivity for specific enzyme targets.

Influence of N-Substitution on Enzyme Inhibition Profiles

The nature of the N-substituent on the deoxynojirimycin scaffold has a profound impact on the enzyme inhibitory profile of the resulting compound. The length, branching, and presence of functional groups on the N-alkyl chain can dramatically alter both the potency and selectivity of inhibition against various glycosidases and other enzymes.

For instance, increasing the length of the N-alkyl chain can have differential effects on the inhibition of various enzymes. While it has been shown to have little effect on α-glucosidase activity, the inhibition of ceramide-specific glucosyltransferase increases significantly with longer alkyl chains (from C4 to C9-C18). ox.ac.uk

The introduction of aromatic or other bulky groups at the N-position can also lead to potent and selective inhibitors. For example, N-benzyl deoxynojirimycin derivatives have been synthesized and shown to be effective α-glucosidase inhibitors. nih.gov The substitution pattern on the benzyl ring further modulates the inhibitory activity, with hydroxyl and methoxy (B1213986) groups generally increasing potency. nih.gov

The table below summarizes the inhibitory activities (IC50 values) of various N-substituted deoxynojirimycin derivatives against α-glucosidase.

CompoundN-Substituentα-Glucosidase IC50 (µM)
Acarbose (standard)-822.0 ± 1.5
1-Deoxynojirimycin (DNJ)H222.4 ± 0.5
Compound 40 2-(3,4-dimethoxyphenyl)ethyl160.5 ± 0.60
Compound 34 4-methoxybenzyl-
Compound 43 5-(3,4-dimethoxyphenyl)pentyl30.0 ± 0.60

Data sourced from multiple studies. nih.gov

Modifications for Enhanced Biological Activity

Based on SAR studies, medicinal chemists have strategically modified the N-substituent of deoxynojirimycin to enhance its biological activity and selectivity. These modifications often aim to exploit specific interactions within the active site of the target enzyme.

One successful strategy has been the introduction of lipophilic groups to the N-position. This can enhance the binding of the iminosugar to enzymes that have a lipophilic pocket in their active site. mdpi.com For example, the introduction of an N-butyl group in N-butyl-1-deoxynojirimycin (NB-DNJ) leads to potent inhibition of glucosylceramide synthase. Further modifications of the N-butyl chain, such as introducing steric bulk or altering stereochemistry, have been explored to fine-tune the inhibitory profile. nih.gov

Another approach involves the incorporation of functional groups that can form additional hydrogen bonds or other favorable interactions with the enzyme's active site. The addition of hydroxyl and methoxy groups to N-benzyl deoxynojirimycin derivatives has been shown to increase their α-glucosidase inhibitory activity. nih.gov

Furthermore, the design of hybrid molecules, where the N-substituent contains another pharmacophore, has led to compounds with novel or enhanced activities. For example, linking a phenyltriazole moiety to DNJ via an alkyl linker has resulted in potent and competitive α-glucosidase inhibitors. mdpi.com The length of the alkyl linker was found to be a critical determinant of inhibitory potency. mdpi.com

The table below illustrates how different modifications on the N-benzyl group of deoxynojirimycin affect its α-glucosidase inhibitory activity.

CompoundN-Substituentα-Glucosidase IC50 (mM)
Acarbose (standard)-0.353 ± 0.09
12a Benzyl>1.0
18a 4-hydroxy-3-methoxybenzyl0.207 ± 0.11
18b 3-bromo-4-hydroxy-5-methoxybenzyl0.276 ± 0.13

Data sourced from a study on N-benzyl deoxynojirimycin derivatives. nih.gov

These examples highlight the importance of systematic modifications of the N-substituent in the development of deoxynojirimycin-based compounds with tailored biological activities.

Comparative Analyses with Other Iminosugar Derivatives

Comparison with Deoxynojirimycin and Other N-Alkylated Analogues (e.g., N-Butyldeoxynojirimycin, N-Methyldeoxynojirimycin)

The biological activity of deoxynojirimycin (DNJ) and its N-alkylated derivatives is significantly influenced by the nature of the substituent on the nitrogen atom. The addition of an alkyl group to the DNJ core structure alters the compound's lipophilicity, which in turn affects its interaction with the active sites of target enzymes and its cellular uptake.

Deoxynojirimycin (DNJ): As the parent compound, DNJ is a potent inhibitor of α-glucosidases. rpicorp.com Its hydrophilic nature is a key determinant of its enzyme-inhibitory profile.

N-Methyldeoxynojirimycin: The introduction of a small methyl group on the nitrogen atom can influence the inhibitory spectrum. Studies have shown that both deoxynojirimycin and N-methyl-deoxynojirimycin inhibit processing glucosidases involved in N-linked oligosaccharide synthesis. However, they can lead to the accumulation of different profiles of glucosylated oligosaccharides within cells.

N-Butyldeoxynojirimycin (NB-DNJ): The longer butyl chain in NB-DNJ significantly increases its lipophilicity compared to DNJ and N-Methyldeoxynojirimycin. This increased lipophilicity is associated with a broader spectrum of activity, including the inhibition of not only glucosidases but also glucosyltransferases. nih.gov

N-Ethyldeoxynojirimycin HCl: Possessing an ethyl group, this derivative has a lipophilicity intermediate between the methyl and butyl analogues. This specific modification is expected to fine-tune its inhibitory activity and cellular permeability, potentially offering a distinct biological profile compared to other N-alkylated derivatives.

The length of the N-alkyl chain is a critical determinant of the inhibitory potency against α-glucosidase. While specific comparative data for this compound is limited in publicly available literature, research on a series of N-alkyl-DNJ derivatives has shown that the inhibitory activity does not necessarily increase linearly with chain length. There appears to be an optimal chain length for maximal potency, which can vary depending on the specific enzyme being targeted. nih.gov

Differential Effects on Glycosidase and Glycosyltransferase Inhibition

A key distinction between deoxynojirimycin and its N-alkylated derivatives lies in their inhibitory effects on two major classes of enzymes: glycosidases and glycosyltransferases.

Glycosidase Inhibition: Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Deoxynojirimycin and its N-alkylated analogues are well-established inhibitors of α-glucosidases. The inhibitory potency can be quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Deoxynojirimycin (DNJ): Exhibits an IC50 value of 222.4 µM against α-glucosidase. nih.gov

N-Butyldeoxynojirimycin (NB-DNJ): Has shown varying IC50 values depending on the specific glucosidase. For instance, it inhibits β-glucosidase 2 with an IC50 of 81 µM. caymanchem.com

Interactive Data Table: Comparative Glycosidase Inhibition

CompoundTarget EnzymeIC50 Value (µM)
Deoxynojirimycinα-glucosidase222.4 nih.gov
N-Butyldeoxynojirimycinβ-glucosidase 281 caymanchem.com

Glycosyltransferase Inhibition: Glycosyltransferases are enzymes that catalyze the transfer of monosaccharide moieties from an activated nucleotide sugar to a glycosyl acceptor molecule. A significant finding is that while deoxynojirimycin is a poor inhibitor of mammalian glucosyltransferases, N-alkylation can confer this inhibitory activity. nih.gov

N-Butyldeoxynojirimycin (NB-DNJ): Is a known inhibitor of UDP-glucose ceramide glucosyltransferase, with a reported IC50 of 32 µM for the rat recombinant enzyme. caymanchem.com This inhibition of glycosphingolipid biosynthesis is a key therapeutic mechanism for NB-DNJ (Miglustat) in the treatment of Gaucher disease. caymanchem.com

N-Hexyldeoxynojirimycin: Similar to the butyl derivative, the N-hexyl analogue also inhibits the biosynthesis of glucosylceramide. nih.gov

The ability of N-alkylated derivatives like N-Butyldeoxynojirimycin to inhibit glucosyltransferases, an activity absent in the parent deoxynojirimycin, highlights a crucial difference in their biochemical profiles. The inhibitory potential of this compound on glycosyltransferases is an area that warrants further investigation to fully characterize its comparative profile.

Comparative Biological Activity and Mechanism in Preclinical Models

The differences in enzyme inhibition profiles among these iminosugar derivatives translate to distinct biological activities in preclinical models.

Deoxynojirimycin (DNJ): In preclinical studies, the primary biological activity of DNJ is related to its α-glucosidase inhibition in the gastrointestinal tract, which delays carbohydrate digestion and absorption. This forms the basis of its investigation as an anti-hyperglycemic agent.

N-Methyldeoxynojirimycin: Preclinical research has focused on its role as an α-glucosidase inhibitor that can impact glycogenolysis. For instance, it has been shown to reduce the glycogenolytic rate by inhibiting the α-1,6-glucosidase activity of the glycogen-debranching enzyme. nih.govnih.gov

N-Butyldeoxynojirimycin (NB-DNJ): Preclinical models have been instrumental in demonstrating the therapeutic potential of NB-DNJ. Its ability to inhibit glucosylceramide synthase has been validated in models of glycolipid storage disorders, such as Gaucher disease. nih.gov This mechanism, known as substrate reduction therapy, aims to decrease the accumulation of harmful substrates in cells. Furthermore, its α-glucosidase inhibitory properties also contribute to its antiviral activity by interfering with the proper folding of viral glycoproteins. nih.gov

The preclinical evaluation of this compound is less documented in readily accessible scientific literature. However, based on its structure, it is plausible that it would exhibit a dual inhibitory profile against both glucosidases and, potentially, glucosyltransferases. The extent of these activities and their therapeutic implications would need to be determined through direct comparative preclinical studies against the other N-alkylated analogues. The ethyl substituent may offer a unique balance of potency and selectivity, potentially leading to a different efficacy and safety profile in various disease models.

Future Directions and Research Gaps in N Ethyldeoxynojirimycin Hcl Studies

Elucidation of Broader Cellular Targets and Off-Target Effects

A primary focus of future research should be the comprehensive identification of all cellular targets of N-Ethyldeoxynojirimycin HCl. While its interaction with α-glucosidases is established, the full spectrum of its molecular interactions remains largely uncharted. A deeper understanding of these interactions is crucial for predicting both efficacy and potential toxicity.

Key Research Questions:

Beyond known glucosidases, what other enzymes or cellular proteins does this compound interact with?

What are the downstream consequences of these interactions on various cellular signaling pathways?

Do off-target effects contribute to the therapeutic profile or lead to undesirable side effects?

Recent advancements in proteomics and chemical biology, such as activity-based protein profiling and chemoproteomics, offer powerful tools to address these questions. For instance, a study on a structural analogue, N-(8-(3-ethynylphenoxy)octyl-1-deoxynojirimycin, revealed that while it did not inhibit methionine aminopeptidase-2 (MetAP2), it did alter bovine aortic endothelial cell surface oligosaccharide expression and induced G1 phase cell cycle arrest. universityofgalway.ie This suggests that even closely related DNJ derivatives can have distinct and complex cellular effects that warrant detailed investigation for this compound.

Development of Advanced Preclinical Models

The development and utilization of more sophisticated preclinical models are essential for accurately predicting the clinical efficacy of this compound. Current research often relies on simple in vitro assays and conventional animal models that may not fully recapitulate the complexity of human diseases. nih.govnih.govresearchgate.netfrontiersin.org

Future preclinical studies should incorporate a range of models to provide a more comprehensive assessment. For lysosomal storage diseases, a potential therapeutic area for this compound, murine models that accurately reflect the phenotypes observed in human patients are critical. nih.govnih.govresearchgate.netfrontiersin.org Furthermore, the use of patient-derived induced pluripotent stem cells (iPSCs) and organoid models could offer valuable insights into disease mechanisms and therapeutic responses in a human-relevant context.

Model TypeAdvantagesLimitationsFuture Directions for this compound
Genetically Engineered Mouse Models Mimic genetic basis of diseases like lysosomal storage disorders.May not fully replicate the human disease phenotype.Development of models with specific mutations relevant to target indications.
Patient-derived iPSCs Human-specific genetic background; allows for personalized medicine approaches.Technically demanding; potential for incomplete differentiation.Generation of iPSC-derived neuronal and visceral organoids to model multi-systemic diseases.
Organ-on-a-chip Models Recreate human organ-level pathophysiology and drug responses.Still an emerging technology; complexity can be a challenge.Utilization of liver and gut-on-a-chip models to study metabolism and absorption.

Exploration of Novel Therapeutic Indications Based on Mechanistic Understanding

A more profound understanding of the mechanism of action of this compound could unveil novel therapeutic applications beyond its current scope of investigation. The inhibitory effect on glucosidases, for example, has implications for a variety of biological processes.

Research into related N-alkylated deoxynojirimycin derivatives has shown potential in diverse areas such as antiviral therapy and cancer treatment. For instance, certain derivatives have demonstrated activity against the dengue virus. nih.gov Another analogue has been shown to inhibit angiogenesis, a key process in cancer progression. universityofgalway.ie These findings suggest that this compound, with its unique N-ethyl substitution, may possess untapped therapeutic potential in these or other areas. Mechanistic studies could reveal, for example, if the compound's modulation of glycoprotein (B1211001) processing could be harnessed to disrupt viral entry or cancer cell signaling.

Refinement of Synthetic Approaches for Diversified Libraries

The synthesis of N-alkylated deoxynojirimycin derivatives is a well-established field, yet there is always room for refinement to enhance efficiency, reduce costs, and, most importantly, facilitate the creation of diversified chemical libraries. nih.govtaylorfrancis.comresearchgate.net A broader range of analogues of this compound is needed to conduct thorough structure-activity relationship (SAR) studies.

Future synthetic efforts should focus on:

Developing more efficient and scalable synthetic routes: This will be crucial for producing sufficient quantities of the compound for extensive preclinical and potential clinical studies. taylorfrancis.com

Creating libraries of derivatives with varied alkyl chain lengths and functional groups: This will allow for a systematic exploration of how structural modifications impact biological activity and specificity. nih.govnih.gov

Employing novel synthetic methodologies: Techniques such as flow chemistry and enzymatic synthesis could offer advantages in terms of yield, purity, and sustainability.

A study on N-alkylated DNJ derivatives with a terminal tertiary amine, for instance, identified a compound with improved and selective inhibitory activity against α-glucosidase, highlighting the value of exploring diverse chemical space around the core DNJ scaffold. nih.gov

Addressing Methodological Bias in Preclinical Research

A critical aspect of future research across all preclinical studies, including those for this compound, is the rigorous application of measures to minimize methodological bias. Issues such as inadequate randomization, lack of blinding in outcome assessment, and selective reporting of data can significantly compromise the validity and reproducibility of research findings.

To enhance the reliability of preclinical data for this compound, researchers should adhere to established guidelines for rigorous study design and reporting, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. This includes:

Randomization: Ensuring that animals are randomly allocated to treatment and control groups.

Blinding: Concealing the treatment allocation from investigators and outcome assessors.

Sample size calculation: Performing a priori power calculations to ensure studies are adequately powered to detect meaningful effects.

Pre-registration of study protocols: This can help to prevent selective reporting of positive results.

By proactively addressing these potential sources of bias, the preclinical evidence base for this compound can be strengthened, providing a more solid foundation for translation to clinical studies.

Q & A

Q. What are the primary biochemical mechanisms of N-Ethyldeoxynojirimycin HCl as a glycosidase inhibitor, and how should in vitro assays be designed to evaluate its efficacy?

  • Methodological Answer : this compound inhibits glycosidases by mimicking the transition state of carbohydrate substrates, competitively blocking enzymatic activity. To design in vitro assays:
  • Use fluorogenic substrates (e.g., 4-(Trifluoromethyl)umbelliferyl-β-D-glucopyranoside) to quantify inhibition kinetics .
  • Include controls with known inhibitors (e.g., deoxynojirimycin derivatives) to validate assay specificity.
  • Optimize reaction conditions (pH 6.8–7.2, 37°C) to reflect physiological environments .
  • Measure IC₅₀ values via dose-response curves and validate with Lineweaver-Burk plots to confirm competitive inhibition.

Q. How should researchers ensure reproducibility when testing this compound in preclinical models?

  • Methodological Answer :
  • Follow NIH guidelines for preclinical studies: document animal strain, dosing regimens, and statistical power calculations .
  • Report purity (≥98% by HPLC), storage conditions (-20°C in desiccated form), and batch-to-batch variability of the compound .
  • Use standardized endpoints (e.g., glycosidase activity in tissue lysates) and blind experimenters to treatment groups .

Advanced Research Questions

Q. How can contradictory findings on this compound’s isoform specificity across glycosidases be resolved?

  • Methodological Answer :
  • Perform structural-activity relationship (SAR) studies using X-ray crystallography or molecular docking to identify binding differences between glycosidase isoforms.
  • Conduct comparative kinetic assays with purified isoforms under identical conditions (e.g., pH, substrate Km) to isolate isoform-specific effects .
  • Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to distinguish confounding variables (e.g., off-target effects) .

Q. What strategies optimize this compound’s stability in long-term cell culture studies?

  • Methodological Answer :
  • Storage : Aliquot the compound in anhydrous DMSO (≤-80°C) to prevent hydrolysis; avoid freeze-thaw cycles .
  • In-culture stability : Supplement media with antioxidants (e.g., 0.1 mM ascorbic acid) and monitor degradation via LC-MS at 24-hour intervals .
  • Validation : Compare fresh vs. aged compound batches using dose-response curves to confirm retained activity .

Q. How can pharmacokinetic (PK) parameters of this compound be accurately modeled in in vivo studies?

  • Methodological Answer :
  • Use compartmental modeling with plasma concentration-time data collected via LC-MS/MS.
  • Include covariates like renal clearance (estimated via glomerular filtration rate) and hepatic metabolism (CYP450 inhibition assays) .
  • Validate models using Akaike Information Criterion (AIC) and Bayesian methods to avoid overfitting .

Data Analysis and Reporting

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

  • Methodological Answer :
  • Apply non-linear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values.
  • Use Grubbs’ test to identify outliers in triplicate measurements .
  • Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to contextualize biological significance .

Q. How should researchers address batch-to-batch variability in compound purity?

  • Methodological Answer :
  • Require certificates of analysis (CoA) from suppliers detailing HPLC purity, residual solvents, and heavy metal content .
  • Perform quality control (QC) assays (e.g., NMR, mass spectrometry) on received batches before experimental use .

Ethical and Compliance Considerations

Q. What ethical documentation is required for studies involving this compound in animal models?

  • Methodological Answer :
  • Obtain IACUC approval and adhere to ARRIVE 2.0 guidelines for animal welfare reporting .
  • Include a statement in manuscripts confirming compliance with NIH guidelines for experimental rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.